1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with isopropyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Reaction of L-proline with isopropyl isocyanate: This step involves the nucleophilic attack of the amine group of L-proline on the isocyanate group, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The specific pathways involved depend on the particular biological target.
Comparison with Similar Compounds
1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:
Pyrrolidine-2-carboxylic acid: This compound lacks the isopropylcarbamoyl group, which may result in different biological activities and chemical properties.
1-(Chloroacetyl)pyrrolidine-2-carbonitrile: This compound has a chloroacetyl group instead of the isopropylcarbamoyl group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, which can affect its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
InChI Key |
QAYBEWHSDGBTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.